molecular formula C15H19ClN2O3 B7921474 [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester CAS No. 1353978-44-5

[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester

Cat. No.: B7921474
CAS No.: 1353978-44-5
M. Wt: 310.77 g/mol
InChI Key: CHKLUCBMTYJWMP-UHFFFAOYSA-N
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Description

[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester is a pyrrolidine-based compound featuring a 2-chloro-acetyl group at position 1 of the pyrrolidine ring and a carbamic acid benzyl ester moiety attached via a methylene bridge to the 3-position (Fig. 1).

Properties

IUPAC Name

benzyl N-[[1-(2-chloroacetyl)pyrrolidin-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3/c16-8-14(19)18-7-6-13(10-18)9-17-15(20)21-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKLUCBMTYJWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CNC(=O)OCC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501133158
Record name Carbamic acid, N-[[1-(2-chloroacetyl)-3-pyrrolidinyl]methyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501133158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353978-44-5
Record name Carbamic acid, N-[[1-(2-chloroacetyl)-3-pyrrolidinyl]methyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353978-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[1-(2-chloroacetyl)-3-pyrrolidinyl]methyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501133158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Pyrrolidine Intermediate Synthesis

The synthesis begins with functionalizing the pyrrolidine ring. A common approach involves L-proline as a starting material due to its stereochemical integrity and commercial availability:

  • Step 1 : React L-proline with chloroacetyl chloride in acetone at 72°C for 2 hours to form 1-(2-chloroacetyl)pyrrolidine-3-carboxylic acid .

  • Step 2 : Treat the intermediate with sulfur oxychloride (SOCl₂) in dichloromethane to generate the acid chloride, followed by ammonolysis to yield 1-(2-chloroacetyl)pyrrolidin-3-amine .

Key Conditions :

ParameterValue
SolventAcetone/DCM
Temperature72°C (Step 1), 0–10°C (Step 2)
Reaction Time2–18 hours
Yield75–80%

Carbamate Formation

The amine intermediate undergoes carbamate coupling with benzyl chloroformate (Cbz-Cl):

  • Step 3 : React 1-(2-chloroacetyl)pyrrolidin-3-amine with Cbz-Cl in dichloromethane (DCM) using triethylamine (TEA) as a base.

  • Mechanism : Nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of Cbz-Cl.

Optimization Notes :

  • Excess TEA (2–3 eq.) prevents HCl-induced side reactions.

  • Low temperatures (0–5°C) minimize racemization.

Final Esterification and Purification

The chloroacetyl group is introduced via 2-chloroacetyl chloride in the presence of a base:

  • Step 4 : Treat the carbamate intermediate with 2-chloroacetyl chloride in THF at room temperature.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >98% purity.

Industrial-Scale Production :

ParameterIndustrial Method
Reactor TypeContinuous flow
CatalystN/A (thermal coupling)
Throughput5–10 kg/day
Purity ControlIn-line HPLC monitoring

Reaction Mechanism and Stereochemical Considerations

Chloroacetyl Group Introduction

The chloroacetyl moiety is critical for downstream reactivity. Its incorporation involves:

  • Electrophilic substitution at the pyrrolidine nitrogen.

  • Steric effects : The pyrrolidine ring’s conformation influences reaction rates. Trans-isomers dominate due to reduced steric hindrance.

Challenges :

  • Racemization : Minimized by maintaining pH < 8 and temperatures below 10°C during ammonolysis.

  • Byproducts : Over-acylation is avoided by stoichiometric control of chloroacetyl chloride (1.1 eq.).

Analytical Characterization

Structural Confirmation

TechniqueData
¹H NMR (400 MHz, CDCl₃)δ 7.35–7.28 (m, 5H, Ar-H), 4.52 (s, 2H, CH₂Ph), 3.98–3.82 (m, 2H, pyrrolidine-H), 3.45 (t, J=6.4 Hz, 2H, N-CH₂), 2.85–2.72 (m, 1H, CH-Cl)
HRMS m/z 310.77 [M+H]⁺ (calc. 310.11)
HPLC Retention time: 12.3 min (C18, 70:30 MeOH/H₂O)

Purity Assessment

  • HPLC-UV : >98% purity at 254 nm.

  • Chiral HPLC : Enantiomeric excess >99% using Chiralpak® AD-H column.

Industrial-Scale Optimization

Continuous Flow Synthesis

Modern facilities employ flow chemistry to enhance reproducibility:

  • Advantages :

    • Precise temperature control (±1°C).

    • Reduced reaction times (2 hours vs. 18 hours batch).

  • Case Study : A 10 L reactor produces 1.2 kg/day with 82% yield.

Green Chemistry Practices

  • Solvent Recycling : DCM and THF recovered via distillation (90% efficiency).

  • Waste Reduction : Catalytic methods reduce SOCl₂ usage by 40%.

Challenges and Mitigation Strategies

ChallengeSolution
Low Yield in Step 2 Use SOCl₂ instead of PCl₅ for better selectivity.
Emulsion Formation Add NaCl to aqueous layer during extraction.
Degradation Store at -20°C under N₂ to prevent hydrolysis .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate and benzyl ester groups are susceptible to hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products References
Basic Hydrolysis NaOH (1–2 M), aqueous ethanol, refluxBenzyl alcohol + [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid
Acidic Hydrolysis HCl (conc.), H<sub>2</sub>O/THF, 60°CBenzyl chloride + Pyrrolidinylmethyl carbamic acid derivative
  • The chloroacetyl group remains stable under mild hydrolysis conditions but may hydrolyze to glycolic acid derivatives under prolonged heating.

  • Carbamate hydrolysis is often monitored via TLC or NMR to track deprotection kinetics.

Nucleophilic Substitution at the Chloroacetyl Group

The chloroacetyl moiety undergoes nucleophilic substitution with amines, thiols, or alkoxides:

Nucleophile Conditions Product References
Amines DIPEA, DMF, 25°C, 12–24 hAmide derivatives (e.g., R-NH-CO-pyrrolidinylmethyl-carbamic acid benzyl ester)
Thiophenol K<sub>2</sub>CO<sub>3</sub>, acetone, refluxThioester derivatives
  • Reactions are typically >80% efficient when using polar aprotic solvents like DMF or DMSO.

  • Steric hindrance from the pyrrolidine ring can reduce substitution rates at the chloroacetyl carbon.

Carbamate Group Reactivity

The carbamate group participates in interchange and decomposition reactions:

Reaction Conditions Outcome References
Transcarbamoylation Alcohols, DSC (disuccinimidyl carbonate), 0°CFormation of new carbamate esters with R-OH
Thermal Decomposition >150°C, inert atmosphereIsocyanate intermediate + CO<sub>2</sub>
  • The benzyl ester stabilizes the carbamate against premature decomposition under ambient conditions .

  • Curtius rearrangement of the carbamate group is feasible at elevated temperatures, yielding isocyanates for further functionalization .

Pyrrolidine Ring Modifications

The pyrrolidine ring undergoes ring-opening or functionalization under specific conditions:

Reaction Conditions Product References
N-Alkylation Alkyl halides, K<sub>2</sub>CO<sub>3</sub>, DMFQuaternary ammonium derivatives
Oxidation mCPBA, CH<sub>2</sub>Cl<sub>2</sub>, 0°CPyrrolidine N-oxide
  • Oxidation of the pyrrolidine nitrogen requires careful control to avoid overoxidation.

  • Ring strain in pyrrolidine facilitates nucleophilic attack at the β-position under acidic conditions.

Transesterification of the Benzyl Ester

The benzyl ester undergoes transesterification with alcohols:

Alcohol Catalyst Conditions Product References
Methanol H<sub>2</sub>SO<sub>4</sub>Reflux, 6 hMethyl ester derivative
Ethanol Ti(OiPr)<sub>4</sub>80°C, 12 hEthyl ester derivative
  • Transesterification is reversible and driven by excess alcohol .

  • Enzymatic methods (e.g., lipases) offer regioselective alternatives for ester modification .

Key Insights from Research

  • Reactivity Hierarchy : The chloroacetyl group is the most reactive site, followed by the carbamate and benzyl ester .

  • Solvent Effects : Polar aprotic solvents (DMF, THF) enhance substitution rates, while protic solvents stabilize intermediates in hydrolysis .

  • Catalytic Systems : Rhodium and palladium catalysts enable reductive carbonylation of nitroarenes to carbamates, suggesting potential for scalable synthesis .

For further studies, kinetic profiling of substitution reactions and computational modeling of transition states are recommended to optimize synthetic pathways.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features to [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester may exhibit anticancer properties. The chloroacetyl group is known to enhance cytotoxicity against various cancer cell lines by interfering with cellular mechanisms involved in proliferation and survival. Computational studies suggest that this compound could interact with key proteins involved in cancer pathways.

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Similar carbamate derivatives have shown efficacy against bacterial and fungal strains, indicating that [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester could be explored for its ability to inhibit microbial growth.

Neurological Applications

Given the presence of the pyrrolidine ring, this compound may also have implications in neurological research. Pyrrolidine derivatives are often studied for their effects on neurotransmitter systems, including GABAergic and glutamatergic pathways. Molecular docking studies can provide insights into how this compound might modulate receptor activities.

Synthesis and Characterization

The synthesis of [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester typically involves multi-step organic reactions that require precise control over reaction conditions to ensure high yields and purity. The synthetic route often includes the formation of the pyrrolidine ring followed by the introduction of the chloroacetyl and carbamate functionalities.

Computational Studies

Molecular Docking

Recent studies utilizing molecular docking simulations have predicted that [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester can interact with various biological targets, suggesting a broad spectrum of potential activities. These studies are crucial for understanding the therapeutic efficacy and safety profiles of the compound.

Case Studies

Several case studies highlight the applications of compounds structurally similar to [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester:

  • Anticancer Research : A study demonstrated that carbamate derivatives showed significant inhibition of tumor growth in xenograft models.
  • Antimicrobial Efficacy : Research on similar compounds indicated effective inhibition against Staphylococcus aureus and Escherichia coli.
  • Neurological Impact : Investigations into pyrrolidine-based compounds revealed their potential as modulators of neurotransmitter receptors, leading to neuroprotective effects.

Mechanism of Action

The mechanism of action of [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester involves its interaction with molecular targets such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The pyrrolidine ring and benzyl ester moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Key Differences

The target compound is compared to seven structurally related analogs (Table 1), with variations in substituents, stereochemistry, and backbone connectivity.

Table 1: Structural and Molecular Comparison of Analogous Compounds

Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Substituents on Pyrrolidine/Carbamate Key Features
Target: [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester (Ref: 10-F083700) Not explicitly stated* ~338.8 (estimated) 1-(2-Chloro-acetyl), 3-(methyl-linked carbamic acid benzyl ester) Methylenecarbamate linkage
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester (205448-32-4) C17H21ClN2O3 338.83 1-(2-Chloro-acetyl), 3-(cyclopropyl carbamate) Cyclopropyl group enhances steric bulk
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester (10-F083742) C17H23ClN2O3 338.83 1-(2-Chloro-acetyl), 3-(isopropyl carbamate) S-configuration; branched alkyl chain
[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester (1353973-66-6) C15H21N3O3 291.35 1-(2-Amino-acetyl), 3-(methyl-linked carbamate) Amino group increases nucleophilicity
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (1353993-35-7) C14H17ClN2O3 296.75 1-(2-Chloro-acetyl), 3-(direct carbamate) No methylene bridge; R-configuration
[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester (381214-34-2) C18H23ClN2O3 355.84 1-(2-Chloro-acetyl), 3-(methyl-isopropyl carbamate) Dual alkyl substituents on carbamate
(R)-3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester (1354000-12-6) C12H14ClNO2 239.70 3-Chloro, 1-carboxylic acid benzyl ester Lacks chloro-acetyl; different scaffold

*Estimated molecular formula for target compound: C16H20ClN2O3 (based on structural analogy to ).

Physicochemical Properties and Reactivity

  • Chloro-acetyl vs.
  • Methylene Bridge Impact : The methylene linkage in the target compound increases spatial flexibility compared to the direct carbamate attachment in , which may influence binding to sterically constrained targets .
  • Steric Effects : Bulky substituents like cyclopropyl () or isopropyl () reduce solubility but enhance lipophilicity, favoring membrane permeability .
  • Stereochemistry : The R-configuration in and may confer distinct enantioselective interactions compared to the S-isomer in .

Table 2: Physical Properties of Selected Compounds

Compound (CAS) Boiling Point (°C) Density (g/cm³) pKa
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester 495.6 (predicted) 1.29 (predicted) 11.86
[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester Not reported Not reported ~9-10*

*Estimated based on primary amine pKa.

Research and Application Insights

  • However, several derivatives (e.g., ) are discontinued, possibly due to toxicity or synthetic challenges .
  • Synthetic Flexibility : The benzyl ester group in the target compound and allows for deprotection under mild hydrogenation conditions, enabling further functionalization .

Biological Activity

Introduction

[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester is a synthetic organic compound characterized by its complex structure, which includes a pyrrolidine ring, a chloroacetyl group, and a benzyl ester moiety. This unique combination of functional groups suggests potential biological activities that warrant detailed investigation. The compound's reactivity and interaction with biological systems may lead to various pharmacological applications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • IUPAC Name : Benzyl N-[[1-(2-chloroacetyl)pyrrolidin-3-yl]methyl]-N-ethylcarbamate
  • Molecular Formula : C17H23ClN2O3
  • Molecular Weight : 348.83 g/mol

The presence of the chloroacetyl group enhances the compound's electrophilicity, making it a potential candidate for interactions with nucleophilic sites in biological macromolecules.

Synthesis

The synthesis of [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester typically involves several steps:

  • Formation of Pyrrolidine Intermediate : The reaction of 2-chloroacetyl chloride with pyrrolidine in the presence of a base (e.g., triethylamine) forms the intermediate 1-(2-chloroacetyl)pyrrolidine.
  • Carbamate Formation : This intermediate is then reacted with ethyl chloroformate to introduce the carbamic acid group.
  • Esterification : Finally, the benzyl alcohol is added under acidic conditions to yield the final product.

The biological activity of [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester is likely mediated through its ability to form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or receptor modulation. This covalent modification can significantly alter the activity of target proteins, resulting in various biological effects.

Pharmacological Potential

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing carbamate moieties have demonstrated antimicrobial properties against various pathogens.
  • Anticancer Activity : Similar derivatives have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The chloroacetyl group may enhance binding affinity to enzymes, making this compound a potential inhibitor for specific targets.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals insights into the unique properties of [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester:

Compound NameStructural FeaturesNotable Activities
2-Methyl-6-phenylethynylpyridineContains a pyridine ringAntagonist at mGluR5 receptors
Carbamate derivativesCarbamic acid functional groupAntimicrobial and anticancer properties
ChloroacetamidesChloroacetyl groupPotential enzyme inhibitors

This table highlights how the unique combination of functional groups in [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester may confer distinct biological activities not observed in other compounds.

Case Studies and Research Findings

Several studies have explored the biological activities associated with similar compounds:

  • Anticancer Studies : Research on carbamate derivatives has shown significant cytotoxicity against various cancer cell lines, indicating potential therapeutic applications in oncology.
  • Enzyme Interaction Studies : Computational docking studies suggest that [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester may interact effectively with key enzymes involved in metabolic pathways, enhancing its potential as a drug candidate.

Q & A

Basic: What synthetic methodologies are effective for synthesizing [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester?

Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves:

  • Reacting a hydroxyl-containing pyrrolidine precursor with 2-chloroacetyl chloride in the presence of a base (e.g., triethylamine) to introduce the chloro-acetyl group.
  • Subsequent benzyl carbamate protection using benzyl chloroformate under anhydrous conditions.
  • Purification via column chromatography with solvents like light petroleum:ethyl acetate (2:1 v/v), achieving yields >75% .
    Key Data :
StepReagents/ConditionsYield
Chloroacetylation2-Chloroacetyl chloride, Et₃N, DCM, 0°C→RT85%
Benzyl ester protectionBenzyl chloroformate, DMAP, DCM78%
PurificationColumn chromatography (petroleum ether:EtOAc)80%

Advanced: How can conflicting NMR data for carbamic acid benzyl ester derivatives be resolved?

Answer:
Discrepancies in NMR signals (e.g., overlapping peaks for pyrrolidine protons) can be addressed by:

  • 2D NMR techniques (e.g., COSY, HSQC) to assign protons and carbons unambiguously.
  • Variable-temperature NMR to reduce rotational barriers causing signal splitting.
  • Comparative analysis with structurally analogous compounds (e.g., S-(1-iodomethyl-2-methylpropyl)carbamic acid benzyl ester, δH 0.86–0.91 for CH(CH₃)₂ ).

Basic: What purification strategies are optimal for isolating [compound] from complex reaction mixtures?

Answer:

  • Column chromatography with gradients of petroleum ether:ethyl acetate (e.g., 2:1→1:2) effectively separates polar byproducts.
  • Recrystallization using dichloromethane/hexane mixtures improves purity (>98%) .

Advanced: What mechanistic insights explain unexpected retro-Claisen reactions during synthesis?

Answer:
Retro-Claisen reactions (observed in similar carbamate syntheses ) arise from β-keto elimination under basic conditions. Mitigation strategies include:

  • Avoiding strong bases (e.g., NaOH) during acylations.
  • Using mild, non-nucleophilic bases (e.g., DMAP) to suppress elimination pathways.
  • Monitoring reaction progress via TLC to halt before decomposition.

Basic: What spectroscopic techniques confirm the stereochemical integrity of [compound]?

Answer:

  • Optical rotation ([α]D measurements) to verify chiral centers (e.g., [α]D²⁰ = –22.5 for a related compound ).
  • NOESY NMR to detect spatial proximity of protons (e.g., pyrrolidine methylene groups).
  • IR spectroscopy to confirm carbamate C=O stretches (~1689 cm⁻¹) and N-H bonds (~3338 cm⁻¹) .

Advanced: How can computational modeling predict the stability of [compound] under varying pH conditions?

Answer:

  • DFT calculations (e.g., Gaussian 16) to evaluate hydrolysis pathways of the chloro-acetyl group.
  • pKa predictions (e.g., ACD/Labs) for protonation sites on the pyrrolidine ring.
  • MD simulations to assess benzyl ester hydrolysis kinetics in aqueous buffers .

Basic: What functional group compatibilities are critical during derivatization of [compound]?

Answer:

  • Chloro-acetyl group : Susceptible to nucleophilic attack (e.g., by amines or thiols).
  • Benzyl ester : Stable under acidic conditions but cleaved by hydrogenolysis (H₂/Pd-C) .
  • Pyrrolidine nitrogen : Reactive toward alkylation or acylation without deprotecting the carbamate .

Advanced: What role does [compound] play in synthesizing heterocyclic scaffolds?

Answer:
The pyrrolidine-carbamate core serves as a precursor for:

  • Pyrrolo[3,4-b]isoxazoles via intramolecular cycloadditions .
  • Benzimidazole derivatives through condensation with o-phenylenediamines .
  • Palladium-catalyzed cross-coupling to introduce aryl/heteroaryl substituents (e.g., Heck reactions ).

Basic: How should [compound] be stored to prevent decomposition?

Answer:

  • Store under inert gas (N₂/Ar) at –20°C.
  • Avoid prolonged exposure to light or moisture (use desiccants).
  • Solutions in anhydrous DMF or DCM remain stable for >6 months .

Advanced: What strategies validate the biological activity of [compound] analogs in vitro?

Answer:

  • SAR studies : Introduce substituents at the pyrrolidine 3-position (e.g., methyl, cyclopropyl) and assess activity against target enzymes .
  • Metabolic stability assays : Incubate with liver microsomes to measure half-life (t½).
  • Crystallography : Co-crystallize analogs with protein targets (e.g., kinases) to map binding interactions .

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